molecular formula C15H27N5O2 B2886064 Tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate CAS No. 2287285-13-4

Tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate

Cat. No. B2886064
CAS RN: 2287285-13-4
M. Wt: 309.414
InChI Key: VHXMWVLYFODZNC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate, also known as TBMEP, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate acts as an agonist for certain receptors in the brain, including the sigma-1 receptor and the NMDA receptor. By binding to these receptors, Tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate can modulate their activity and affect various physiological and biochemical processes in the brain.
Biochemical and Physiological Effects:
Tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of oxidative stress, and the promotion of neuronal survival. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target certain receptors in the brain. However, its relatively high cost and limited availability may pose challenges for some researchers.

Future Directions

There are several future directions for research on Tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate, including the development of new drugs that target its receptors, the investigation of its neuroprotective effects in animal models of neurodegenerative diseases, and the exploration of its potential applications in other scientific fields such as cancer research and immunology.
In conclusion, Tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate is a synthetic compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate may lead to the development of new drugs and treatments for various diseases and conditions.

Synthesis Methods

Tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of tert-butyl 4-formylpiperazine-1-carboxylate with 2-aminoethyl-1-methylimidazole in the presence of a catalyst such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate has been found to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs that target these receptors. Additionally, Tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)20-10-9-19(7-5-16)12(11-20)13-17-6-8-18(13)4/h6,8,12H,5,7,9-11,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXMWVLYFODZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=NC=CN2C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137944657

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